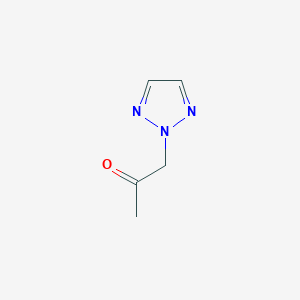

1-(2H-1,2,3-Triazol-2-YL)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-(triazol-2-yl)propan-2-one |

InChI |

InChI=1S/C5H7N3O/c1-5(9)4-8-6-2-3-7-8/h2-3H,4H2,1H3 |

InChI Key |

MFIDPICBNFOSHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN1N=CC=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2h 1,2,3 Triazol 2 Yl Propan 2 One

Strategies Employing Azide-Alkyne Cycloaddition (AAC) Principles

The 1,3-dipolar cycloaddition of azides and alkynes is the most prominent method for constructing the 1,2,3-triazole ring. rsc.orgmdpi.com This reaction can be performed under thermal conditions, but the use of metal catalysts has dramatically improved its efficiency and, crucially, its regioselectivity. The two most powerful catalytic systems are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The CuAAC reaction, a prime example of click chemistry, is renowned for its reliability, mild reaction conditions, and high yields. rsc.orgnih.gov However, it almost exclusively produces 1,4-disubstituted 1,2,3-triazoles. Therefore, a direct CuAAC approach to synthesize 1-(2H-1,2,3-triazol-2-yl)propan-2-one from an azide (B81097) and an alkyne is not a viable strategy. The discussion below focuses on the general principles of CuAAC that lead to this regiochemical outcome.

A typical CuAAC reaction involves an azide, a terminal alkyne, a copper(I) source, and often a ligand to stabilize the copper catalyst and accelerate the reaction.

| Component | Examples | Role in Reaction |

| Copper(I) Source | CuI, CuSO₄/Sodium Ascorbate, [Cu(CH₃CN)₄]PF₆ | The active catalytic species that coordinates with the alkyne. |

| Ligands | Tris(benzyltriazolylmethyl)amine (TBTA), Bathophenanthroline | Stabilize the Cu(I) oxidation state and prevent catalyst disproportionation. |

| Solvents | t-BuOH/H₂O, THF, DMF, DMSO | Often aqueous mixtures, highlighting the reaction's tolerance to various functional groups. |

| Temperature | Room temperature to mild heating (40-80 °C) | The reaction is typically efficient at or near ambient temperatures. |

This table presents generalized conditions for CuAAC reactions and is not specific to the synthesis of the title compound, for which this method is not suitable.

The mechanism of the CuAAC reaction is well-understood and explains the observed 1,4-regioselectivity. It is not a concerted pericyclic reaction but rather a stepwise process involving organometallic intermediates.

Formation of Copper Acetylide: The reaction initiates with the formation of a copper(I) acetylide from the terminal alkyne.

Coordination of the Azide: The organic azide coordinates to the copper center.

Cyclization: The terminal nitrogen of the azide attacks the internal carbon of the copper acetylide, forming a six-membered copper-containing intermediate.

Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst.

This mechanistic pathway, with the azide attacking the electron-deficient carbon of the copper acetylide, inherently leads to the formation of the 1,4-isomer.

The chemoselectivity of CuAAC is exceptional, tolerating a vast array of functional groups. However, its regioselectivity is its defining and, in the context of N2-substitution, its limiting feature. The reaction is highly specific for terminal alkynes and organic azides, yielding the 1,4-disubstituted product. Attempts to synthesize other regioisomers via traditional CuAAC are generally unsuccessful.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Variations

The RuAAC reaction provides a complementary regioselectivity to CuAAC, typically affording 1,5-disubstituted 1,2,3-triazoles. rsc.org This method, while powerful for generating a different regioisomer, also does not produce the N2-substituted product and is therefore not a direct pathway to this compound.

The most common ruthenium catalysts for RuAAC are based on the pentamethylcyclopentadienyl (Cp*) ruthenium fragment.

| Catalyst | Common Precursors | Typical Reaction Conditions |

| CpRuCl(PPh₃)₂ | Commercially available | THF or Toluene, 60-100 °C |

| [CpRuCl]₄ | Commercially available | DCE or DMF, Room temperature to 80 °C |

| Cp*RuCl(COD) | Commercially available | DCE, Room temperature to 45 °C |

This table presents generalized catalyst systems for RuAAC reactions, which are known to produce 1,5-disubstituted triazoles, not the N2-isomer.

The proposed mechanism for RuAAC involves the formation of a ruthenacycle intermediate, which differs significantly from the CuAAC pathway. This alternative mechanism directs the regioselectivity towards the 1,5-disubstituted product. The challenge of selectively synthesizing N2-substituted triazoles often requires alternative strategies beyond direct azide-alkyne cycloaddition, such as the functionalization of a pre-formed triazole ring or employing entirely different classes of starting materials. scielo.brnih.gov

Evaluation of Regioselective Outcomes

The direct alkylation of the NH-1,2,3-triazole ring with an appropriate three-carbon electrophile, such as chloroacetone (B47974) or bromoacetone, is the most straightforward conceptual approach to this compound. However, the 1,2,3-triazole anion is an ambident nucleophile, with potential for attack from both the N1 and N2 positions. This typically results in the formation of a mixture of N1- and N2-alkylated regioisomers. nih.gov

The regioselectivity of this alkylation is a complex function of several variables, including the nature of the electrophile, the solvent, the base employed, and the reaction temperature. researchgate.netscielo.br Generally, the N2-substituted 1,2,3-triazoles are thermodynamically more stable, whereas N1 alkylation may occur faster kinetically. researchgate.net Steric hindrance at the C4 and C5 positions of the triazole ring can significantly favor N2 alkylation by disfavouring substitution at the adjacent N1 position. researchgate.netscielo.br For an unsubstituted triazole, achieving high N2 selectivity requires careful optimization of reaction conditions.

Systematic studies have shown that the choice of solvent and base is critical in directing the regiochemical outcome. For instance, in the alkylation of 4-phenyl-1,2,3-triazole with ethyl chloroacetate, a 5:1 selectivity in favor of the N2-regioisomer was achieved using triethylamine (B128534) as the base in dimethylformamide (DMF). researchgate.netscielo.br Recent methodologies have also explored catalyst systems, such as gold catalysis for the N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers, to achieve high regioselectivity. nih.gov

| Parameter | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Rationale |

|---|---|---|---|

| Steric Hindrance | Unsubstituted C4/C5 positions | Bulky substituents at C4 and/or C5 | Steric crowding disfavors substitution at the adjacent N1 position. scielo.br |

| Thermodynamics | Kinetic control (lower temperatures, short reaction times) | Thermodynamic control (higher temperatures, longer reaction times) | The N2-isomer is generally the more thermodynamically stable product. researchgate.net |

| Solvent | Aprotic, non-polar solvents | Polar, aprotic solvents (e.g., DMF) | Solvent polarity can influence the solvation of the triazole anion and transition states. researchgate.net |

| Catalysis | Standard base catalysis (e.g., K₂CO₃) | Transition metal catalysis (e.g., Gold, Copper) | Catalysts can form complexes that direct the electrophile to the N2 position. nih.govacs.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Approaches

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without a metal catalyst, driven by the ring strain of a cyclic alkyne. magtech.com.cn While typically used for bioconjugation, its principles can be applied to the synthesis of complex heterocyclic systems. A hypothetical SPAAC route to a precursor of this compound would involve the reaction of a strained alkyne with an azide bearing the propan-2-one moiety.

The key to a successful SPAAC reaction is the rational design of the strained cycloalkyne. magtech.com.cn The reactivity is derived from the high degree of ring strain, which lowers the activation energy of the cycloaddition. nih.gov Common examples include derivatives of cyclooctyne, such as dibenzocyclooctynes (DIBO) and bicyclononynes (BCN). magtech.com.cnacs.org

For the synthesis of the target compound, a precursor strategy would be necessary. One could envision a strained alkyne that, after the SPAAC reaction, contains a functional group that can be converted into the unsubstituted C4 and C5 positions of the triazole ring. The design must balance reactivity with stability; highly reactive cycloalkynes can be prone to dimerization or other side reactions. magtech.com.cn Factors influencing design include the size of the ring (cyclooctynes and cyclononynes are common), the presence of fusing rings (like benzene (B151609) rings to increase strain), and the incorporation of electron-withdrawing groups (such as fluorine) adjacent to the alkyne to lower the LUMO energy. magtech.com.cnacs.org

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). This value is highly dependent on the specific structure of the strained alkyne. The driving force for the reaction is the release of ring strain in the transition state. nih.gov The kinetics can be influenced by both the strain energy of the alkyne and the electronic properties of both the alkyne and the azide. researchgate.net

Research has focused on developing new generations of cyclooctynes with enhanced kinetics to allow for rapid reactions at low concentrations. For example, difluorinated cyclooctynes (DIFO) and dibenzocyclooctynes exhibit significantly faster reaction rates compared to the parent cyclooctyne. researchgate.net The choice of solvent can also play a role, though the effect is generally less pronounced than in many other reaction types.

| Strained Alkyne | Abbreviation | Typical Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

|---|---|---|

| Cyclooctyne | OCT | ~10⁻³ |

| Aryl-less cyclooctyne | ALO | ~3.3 x 10⁻² |

| Bicyclononyne | BCN | ~0.1 - 1.0 |

| Dibenzocyclooctynol | DIBO | ~0.1 |

| Difluorinated cyclooctyne | DIFO | ~0.4 - 0.8 |

Classical Heterocyclic Synthesis Pathways for Triazole Formation

Classical methods for forming the 1,2,3-triazole ring itself can also be adapted for the synthesis of N2-substituted products.

One classical approach to forming the 1,2,3-triazole core involves the oxidative cyclization of bis(arylhydrazones), derived from glyoxals. frontiersin.orgnih.gov To adapt this for the target molecule, one could theoretically start with a derivative of propan-2-one. For example, a reaction pathway could involve the condensation of a phenylglyoxal (B86788) derivative with a hydrazine (B178648) to form an intermediate C-acyl imine, which then reacts with another hydrazine equivalent before cyclization and aromatization. nih.gov However, these methods are often limited to the synthesis of 2-aryl-substituted 1,2,3-triazoles and may not be readily applicable for installing an alkyl group like the propan-2-one moiety at the N2 position. researchgate.net

This strategy is among the most practical and widely employed for accessing N2-substituted 1,2,3-triazoles. scielo.br The synthesis starts with the pre-formed, parent 1H-1,2,3-triazole ring, which is then functionalized at the nitrogen atom. As discussed in section 2.1.2.2, the key challenge is controlling the regioselectivity of the N-alkylation step.

The synthesis of this compound would involve the reaction of 1,2,3-triazole with an alkylating agent such as 1-chloropropan-2-one or 1-bromopropan-2-one in the presence of a base. researchgate.net To selectively obtain the N2-isomer, reaction conditions must be carefully controlled. The use of specific base-solvent combinations, or the application of modern catalytic systems designed for N2-selectivity, is crucial for achieving a high yield of the desired product while minimizing the formation of the N1-isomer. nih.govresearchgate.net

Emerging Synthetic Techniques and Green Chemistry Principles

Recent advancements in synthetic chemistry offer powerful tools to improve the efficiency, scalability, and environmental footprint of triazole synthesis. These emerging techniques focus on enhancing reaction rates, improving safety, and simplifying purification processes.

Continuous-flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of 1,2,3-triazoles, particularly for the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. rsc.orgresearchgate.net Flow systems offer significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, which is especially critical when handling potentially explosive azide intermediates. researchgate.netnih.gov

A robust protocol for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles has been established using a heterogeneous copper-on-charcoal catalyst in a continuous-flow system. nih.govrsc.org This methodology allows for the synthesis of a diverse set of triazoles in high yields with good functional group tolerance and eliminates the need for a base. nih.gov The scalability of this process was demonstrated by a 24-hour continuous experiment that produced a significant quantity of product without any drop in conversion or yield. nih.gov The use of a solid-supported catalyst simplifies product purification, as the catalyst is retained within the reactor column, allowing for the collection of a clean product stream. nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Catalyst | Homogeneous Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Heterogeneous Copper-on-Charcoal (Cu/C) | nih.gov |

| Reaction Time | Hours | ~2-3 minutes (residence time) | nih.gov |

| Temperature | Room Temperature to 80 °C | 110 °C | nih.gov |

| Yield | Variable, often requires extensive purification | Quantitative conversion, high isolated yields (e.g., 96%) | nih.gov |

| Scalability/Throughput | Limited by reactor size | High throughput (e.g., 17.3 mmol over 24h from a lab-scale setup) | nih.gov |

| Safety | Risk associated with batch handling of azides | Inherently safer due to small reaction volume at any given time | researchgate.net |

Visible-light photoredox catalysis has become a powerful tool for organic synthesis, enabling the formation of complex molecules under exceptionally mild conditions. This strategy has been applied to the synthesis of 1,2,3-triazoles, often proceeding through radical-based mechanisms. While direct photocatalytic N-alkylation of triazoles with propan-2-one derivatives is not yet widely reported, the principles have been established for related transformations.

For example, photoredox catalysis has been used for the synthesis of 1,4-disubstituted 1,2,3-triazoles by exploring various common photocatalysts such as Eosin Y and ruthenium or iridium complexes under visible light irradiation. These methods offer an alternative to traditional thermal cycloadditions. The development of heterogeneous photocatalysts further enhances the green credentials of this approach by allowing for easy catalyst recovery and reuse.

The application of non-conventional energy sources like microwave irradiation and ultrasound (sonochemistry) has revolutionized the synthesis of heterocyclic compounds, including 1,2,3-triazoles. These techniques dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.gov

Microwave-assisted synthesis has been successfully employed for both CuAAC reactions and N-alkylation of triazoles. nih.govias.ac.in The rapid, localized heating provided by microwaves can reduce reaction times from several hours to mere minutes. nih.govnih.gov For example, the synthesis of a series of 1,2,3-triazole derivatives via CuAAC was completed in 12 minutes under microwave irradiation, compared to 8 hours using conventional heating, with an improvement in yield. ias.ac.in

Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. This phenomenon enhances mass transport and can generate localized high-temperature and high-pressure zones, accelerating reaction rates at ambient bulk temperatures. acs.orgnih.gov This method has been used for the efficient, one-pot, three-component synthesis of 1,4-disubstituted 1,2,3-triazoles in aqueous media, highlighting its utility as a green chemistry tool. acs.org Sonochemical N-alkylation of other azoles, such as imidazoles and pyrazoles, has also been reported, suggesting its applicability to the synthesis of the target compound. researchgate.net

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 4 - 24 hours | 48% - 85% | Well-established, simple equipment | nih.govias.ac.in |

| Microwave Irradiation | 5 - 20 minutes | 72% - 96% | Drastic reduction in reaction time, often higher yields, uniform heating | nih.govias.ac.in |

| Sonochemistry (Ultrasound) | 15 - 60 minutes | High | Mild conditions (often room temp), suitable for aqueous media, enhanced reaction rates | acs.orgnih.gov |

Solvent-Free and Biocatalytic Approaches

In the pursuit of greener and more sustainable chemical manufacturing, solvent-free and biocatalytic methodologies have emerged as advanced alternatives for the synthesis of 1,2,3-triazole derivatives, including this compound. These approaches aim to reduce environmental impact by minimizing or eliminating the use of hazardous organic solvents and by employing nature's catalysts—enzymes—to perform chemical transformations with high selectivity and efficiency under mild conditions.

Solvent-Free Methodologies: The Rise of Mechanochemistry

Solvent-free synthesis, particularly through mechanochemistry, offers a significant advancement in the eco-friendly production of 1,2,3-triazoles. Mechanochemical techniques, such as ball-milling, utilize mechanical energy to initiate and sustain chemical reactions in the absence of a bulk solvent medium. This not only curtails the environmental footprint associated with solvent use and disposal but can also lead to shorter reaction times, higher yields, and access to chemical reactivities not observed in solution-phase synthesis.

One prominent solvent-free method for 1,2,3-triazole synthesis is the one-pot, three-component 'click' reaction of alkyl halides or aryl boronic acids, sodium azide, and terminal alkynes. rsc.org This reaction can be efficiently carried out using a copper(II) sulfate (B86663) catalyst supported on alumina (B75360) (Cu/Al₂O₃) under ball-milling conditions. rsc.org The process is notable for its operational simplicity; the product is isolated by a simple washing of the crude reaction mixture, thereby avoiding the need for chromatographic purification. rsc.org Furthermore, the in-situ generation of organic azides circumvents the need to handle these potentially hazardous intermediates. rsc.org The catalyst's recyclability for up to eight runs without a significant loss of activity further enhances the green credentials of this protocol. rsc.org

Research into the mechanochemical synthesis of carbohydrate-derived 1,2,3-triazoles has also demonstrated the efficacy of this approach. In these syntheses, glycoside azide derivatives and prop-2-yn-1-ol undergo a 1,3-dipolar cycloaddition in the presence of a copper(I) catalyst under high-speed vibration milling. nih.govingentaconnect.com This method provides a rapid and convenient route to these complex molecules, often with very short reaction times. nih.govingentaconnect.com

The following table summarizes representative findings in the solvent-free synthesis of 1,2,3-triazole derivatives, showcasing the versatility and efficiency of mechanochemical methods.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Time | Yield (%) | Ref |

| Benzyl (B1604629) bromide | Sodium azide | Phenylacetylene | Cu/Al₂O₃ | Ball-milling | 60 min | 96 | rsc.org |

| 4-Bromobenzyl bromide | Sodium azide | Phenylacetylene | Cu/Al₂O₃ | Ball-milling | 60 min | 94 | rsc.org |

| Phenylboronic acid | Sodium azide | Phenylacetylene | Cu/Al₂O₃ | Ball-milling | 90 min | 92 | rsc.org |

| Glycoside azide | Prop-2-yn-1-ol | - | Copper(I) | Vibration milling (650 rpm) | 15 min | High | nih.govingentaconnect.com |

Biocatalytic Approaches: Harnessing Enzymes for Triazole Synthesis

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to drive chemical reactions. While the application of biocatalysis for the synthesis of 1,2,3-triazoles is a more nascent field compared to traditional organic synthesis, it holds considerable promise for developing highly sustainable processes. A key challenge and area of research is the identification and engineering of enzymes capable of catalyzing the azide-alkyne cycloaddition (AAC) reaction, the cornerstone of 'click' chemistry for triazole formation.

A notable breakthrough in this area is the use of laccases, which are copper-containing oxidoreductase enzymes, to catalyze the synthesis of 1,2,3-triazole derivatives. researchgate.net Laccase from Trametes versicolor has been successfully employed in the reaction between various functionalized alkynes and aryl azides. researchgate.net This biocatalytic approach offers a novel pathway to triazole ring formation, capitalizing on the inherent properties of the enzyme's copper-containing active site to facilitate the cycloaddition. researchgate.net The reaction proceeds under mild conditions, typical for enzymatic transformations, presenting a greener alternative to conventional metal-catalyzed methods that may involve toxic catalysts and harsh reaction conditions.

The table below presents findings from the laccase-catalyzed synthesis of substituted 1,2,3-triazoles, comparing the biocatalytic method with a traditional copper sulfate-catalyzed reaction.

| Alkyne Substrate | Azide Substrate | Catalyst | Time (h) | Yield (%) | Ref |

| Alkyne-benzothiazole derivative | Aryl azide | T. versicolor laccase | 24 | 85-95 | researchgate.net |

| Alkyne-benzothiazole derivative | Aryl azide | CuSO₄·5H₂O | 24 | 80-92 | researchgate.net |

It is important to note that while enzymes like lipases are widely used in biocatalysis, their application has been more focused on catalyzing reactions such as esterification and hydrolysis. nih.gov Reports on triazole derivatives in the context of lipases often pertain to the evaluation of these compounds as lipase (B570770) inhibitors rather than their synthesis being catalyzed by lipases. niscpr.res.inresearchgate.net The exploration of a broader range of enzymes and the application of protein engineering techniques are expected to expand the scope of biocatalysis in the synthesis of this compound and related compounds in the future.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying heterocyclic systems like 1,2,3-triazoles. nih.govresearchgate.net Methods such as B3LYP and B3PW91, combined with Pople-style basis sets (e.g., 6-311++G**), have been successfully employed to predict the geometries, electronic properties, and spectroscopic features of various triazole isomers and their derivatives. nih.govresearchgate.net These well-validated approaches form the basis for the theoretical analysis of 1-(2H-1,2,3-triazol-2-yl)propan-2-one.

The electronic character of this compound is dominated by the aromatic 2H-1,2,3-triazole ring, which is recognized as an electron-deficient system. nih.gov This characteristic influences the molecule's reactivity and intermolecular interactions.

| System | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2H-1,2,3-Triazole | B3LYP/6-311G** | -7.5 | 0.5 | 8.0 |

| 2-Aryl-2H-benzo[d] researchgate.netresearchgate.netaip.orgtriazole | DFT | -6.1 | -2.2 | 3.9 |

Electrostatic Potential Surfaces (ESP): An ESP map illustrates the charge distribution across a molecule, providing a guide to its electrophilic and nucleophilic sites. For 2H-1,2,3-triazole derivatives, the most negative potential (red/yellow regions) is typically located around the N1 and N3 atoms, indicating these are the primary sites for electrophilic attack. researchgate.net The hydrogen atoms on the triazole ring exhibit a positive potential (blue regions). In this compound, the carbonyl oxygen of the propanone moiety would present another significant region of negative electrostatic potential, making it a key site for hydrogen bonding and electrophilic interactions.

Computational methods can reliably predict spectroscopic data, which is invaluable for structural elucidation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for calculating NMR chemical shifts. researchgate.netrsc.org Theoretical calculations for the 2H-1,2,3-triazole ring show distinct chemical shifts that differentiate it from other isomers. rsc.orgnih.gov For this compound, the symmetrical nature of the C2-substituted ring means the C4 and C5 protons would be equivalent, as would the C4 and C5 carbons.

| Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| H4 / H5 | 7.5 - 8.0 |

| C4 / C5 | 133 - 138 |

| Propanone CH2 | ~5.0 (N-CH2) |

| Propanone CH3 | ~2.2 |

| Propanone C=O | >200 |

Note: Values are estimates based on calculations for analogous structures and standard substituent effects.

Vibrational Frequencies: DFT calculations can predict infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. nih.govresearchgate.net These calculations have been used to assign the characteristic bands of the 1,2,3-triazole ring. Key vibrational modes include N-N and C-N stretching, as well as ring breathing and deformation modes. For the target molecule, strong characteristic bands would also arise from the propanone substituent, most notably the intense C=O stretching vibration, typically expected around 1715-1725 cm⁻¹.

For the parent 1,2,3-triazole, tautomerism between the 1H- and 2H- forms is a fundamental characteristic. Numerous high-level computational studies have consistently shown that the 2H-1,2,3-triazole tautomer is significantly more stable than the 1H tautomer in the gas phase. scielo.brnih.gov The energy difference is substantial, often calculated to be in the range of 3.5–5.0 kcal/mol, confirming that the 2H isomer is the predominant form. researchgate.netnih.gov This intrinsic stability of the 2H-triazole ring provides a strong thermodynamic foundation for the existence and prevalence of N2-substituted derivatives like this compound over their N1- or N3-substituted counterparts. DFT calculations on C5-substituted 1,2,3-triazoles have further confirmed that the 2H-tautomer remains the most stable regardless of the nature of the substituent. researchgate.net

| Study Reference | Method | ΔE (E1H - E2H) (kcal/mol) |

|---|---|---|

| Oziminski et al. (2003) | B3PW91/6-311++G** | ~4.9 |

| Zdanovskaia et al. (2022) | CCSD(T)/cc-pCVTZ | ~3.5 - 4.5 |

| Begtrup et al. | Ab initio | ~4.9 |

The ionizable centers in this compound include the nitrogen atoms of the triazole ring and the α-protons of the ketone group. Basicity: The 1,2,3-triazole ring is weakly basic. The parent compound has a pKb of approximately 1.2. wikipedia.org Protonation is predicted to occur at the N1 or N3 positions. Computational methods can predict the proton affinity and pKa of the conjugate acid. For the N2-substituted triazole, the lone pairs on N1 and N3 are the primary sites of basicity. Acidity: The C-H protons on the triazole ring are generally not considered acidic. The most acidic protons in the molecule are the α-protons on the methylene (B1212753) group (N-CH₂-C=O) of the propanone side chain. The acidity of these protons is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. While specific pKa calculations for this molecule are not available, it is reasonable to estimate a pKa value in the range of 19-21 in DMSO, similar to other α-keto protons. Computational pKa prediction models, often employing thermodynamic cycles, can provide more precise values. researchgate.netuniv-ovidius.ro

Conformational Analysis through Computational Methods

The flexibility of this compound arises from the rotation around the single bonds connecting the triazole ring and the propanone moiety. Computational methods are essential for exploring the molecule's conformational landscape.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more internal coordinates, such as dihedral angles. ekb.eg For this compound, the most critical coordinate is the dihedral angle defined by C4-N2-C(methylene)-C(carbonyl).

By systematically rotating this bond and calculating the energy at each step, a one-dimensional PES can be generated. This map reveals the low-energy conformers (local and global minima) and the rotational energy barriers (transition states) that separate them. It is anticipated that the PES would show at least two minima corresponding to different orientations of the carbonyl group relative to the plane of the triazole ring. The global minimum would represent the most stable, and therefore most populated, conformation of the molecule. Factors such as steric hindrance between the methyl group and the triazole ring, as well as dipole-dipole interactions, would govern the relative energies of these conformers. Such analyses, which have been performed on other flexible triazole-containing molecules, are crucial for understanding how the molecule's shape influences its physical properties and interactions. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a powerful tool for understanding the kinetics and mechanisms of chemical reactions. pensoft.net

Molecular Docking and Binding Affinity Predictions (for in silico ligand-target interactions)

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a macromolecular target. researchgate.netnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. nih.govnih.gov

Predictive Modeling for Structure-Property Relationships

Predictive modeling serves as a powerful tool in computational chemistry to forecast the behavior and characteristics of molecules, thereby guiding experimental efforts. For 1,2,3-triazole derivatives, these models are crucial for understanding their reactivity and for the rational design of new molecules with desired properties.

Quantum Descriptors for Reactivity Predictions

For a representative molecule like this compound, a variety of quantum descriptors would be calculated to predict its reactivity. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Local Reactivity Descriptors: To predict the specific sites of reaction within a molecule, local reactivity descriptors such as Fukui functions are calculated. These functions indicate the change in electron density at a particular atom when an electron is added to or removed from the molecule, thereby identifying the most electrophilic and nucleophilic sites.

| Quantum Descriptor | Symbol | Typical Calculated Value (a.u.) for a 1,2,3-Triazole Derivative | Interpretation |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.25 to -0.35 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.05 to 0.05 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 0.20 to 0.40 | Relates to chemical reactivity and kinetic stability. |

| Electronegativity | χ | 0.15 to 0.20 | Measures the tendency to attract electrons. |

| Chemical Hardness | η | 0.10 to 0.20 | Measures resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | 0.05 to 0.15 | Quantifies the electrophilic nature of the molecule. |

The values presented in this table are illustrative for a generic 1,2,3-triazole derivative and are not based on specific experimental or computational data for this compound.

Machine Learning Approaches for Molecular Design

Machine learning (ML) has emerged as a transformative approach in materials science and drug discovery, enabling the rapid screening and design of novel molecules with optimized properties. In the context of 1,2,3-triazole derivatives, ML models can be trained on datasets of known compounds to predict their properties and to generate new molecular structures.

The general workflow for using machine learning in molecular design involves several key steps:

Data Curation: A large dataset of molecules with known properties (e.g., biological activity, reactivity) is assembled.

Molecular Representation: Molecules are converted into machine-readable formats, such as molecular fingerprints or graph-based representations.

Model Training: An ML algorithm (e.g., random forest, neural network) is trained on the curated dataset to learn the relationship between the molecular structure and the property of interest.

Prediction and Generation: The trained model can then be used to predict the properties of new, untested molecules or to generate entirely new molecular structures with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of machine learning in this field. 3D-QSAR studies on 1,2,3-triazole derivatives have been used to build models that correlate the three-dimensional properties of the molecules with their biological activities. These models can then guide the design of new derivatives with enhanced potency.

| Machine Learning Model | Application in Molecular Design | Typical Performance Metric | Example from 1,2,3-Triazole Research |

|---|---|---|---|

| Random Forest | Predicting biological activity (e.g., anticancer, antifungal). | Accuracy, R2 | Classification of active vs. inactive 1,2,3-triazole derivatives. |

| Support Vector Machines | QSAR modeling for property prediction. | Mean Squared Error, R2 | Predicting the inhibitory concentration (IC50) of triazole-based enzyme inhibitors. |

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures. | Validity, Uniqueness, Novelty | Generating new 1,2,3-triazole scaffolds with predicted high bioactivity. |

| Recurrent Neural Networks (RNNs) | Generating novel molecules from SMILES strings. | Percentage of valid SMILES | Creating new libraries of 1,2,3-triazole derivatives for virtual screening. |

This table provides an overview of common machine learning models and their applications in the design of 1,2,3-triazole derivatives, reflecting general methodologies in the field rather than specific findings for this compound.

Reactivity and Functionalization Strategies of 1 2h 1,2,3 Triazol 2 Yl Propan 2 One

Reactions at the Ketone Moiety

The carbonyl group of the ketone is electrophilic at the carbon atom and nucleophilic at the oxygen atom, making it a versatile hub for chemical transformations. The adjacent methylene (B1212753) group, positioned between the triazole ring and the carbonyl, also influences reactivity, particularly in enolate formation.

Nucleophilic addition is a fundamental reaction class for ketones. The electron-deficient carbonyl carbon is susceptible to attack by various nucleophiles.

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the ketone functionality leads to the formation of tertiary alcohols after an acidic workup. mnstate.edursc.org The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. mnstate.edu The versatility of Grignard reagents allows for the introduction of a wide range of alkyl, vinyl, or aryl groups. frontiersin.orgnih.gov

Interactive Table: Examples of Grignard Reactions

| Grignard Reagent (R-MgX) | Expected Tertiary Alcohol Product |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 2-(2H-1,2,3-Triazol-2-yl)-3-methylbutan-2-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1,1-Diphenyl-2-(2H-1,2,3-triazol-2-yl)propan-2-ol |

Wittig Reaction: This reaction provides a powerful method for converting ketones into alkenes. thermofisher.com It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comwikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.org The stereochemistry of the resulting alkene (E/Z isomerism) depends on the nature of the substituents on the ylide. wikipedia.orgorganic-chemistry.org

Interactive Table: Examples of Wittig Reactions

| Wittig Reagent (Ph₃P=CHR) | Expected Alkene Product |

|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(2H-1,2,3-Triazol-2-yl)-3-methyl-1-butene |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 2-(2H-1,2,3-Triazol-2-yl)-3-methyl-2-pentene |

Aldol (B89426) Addition: In the presence of a base or acid catalyst, the ketone can act as either a nucleophile (after conversion to its enolate) or an electrophile. wikipedia.org In a self-addition reaction, the enolate of one molecule attacks the carbonyl group of another, forming a β-hydroxy ketone, known as an aldol adduct. This adduct can subsequently undergo dehydration to yield an α,β-unsaturated ketone. wikipedia.org The reaction can also be performed with other aldehydes or ketones in a "crossed" or "mixed" aldol reaction. youtube.comprinceton.edu

The carbonyl group can be readily reduced to a secondary alcohol or converted into an amine.

Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 1-(2H-1,2,3-triazol-2-yl)propan-2-ol, using various reducing agents. Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Reductive Amination: This reaction converts the ketone into a secondary or tertiary amine in a one-pot process. The ketone first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ. Stable borane (B79455) complexes, such as 2-picoline-borane or 1,2,3-triazole-boranes, have proven to be effective reducing agents for this transformation, capable of functioning in various solvents, including water. rsc.orgsigmaaldrich.comnih.gov

Interactive Table: Examples of Reductive Amination

| Amine | Reducing Agent | Expected Amine Product |

|---|---|---|

| Ammonia (NH₃) | 1,2,3-Triazole-borane | 1-(2H-1,2,3-Triazol-2-yl)propan-2-amine |

| Aniline (C₆H₅NH₂) | 2-Picoline-borane | N-Phenyl-1-(2H-1,2,3-triazol-2-yl)propan-2-amine |

While ketones are generally resistant to oxidation compared to aldehydes, they can undergo specific oxidative reactions and rearrangements under certain conditions.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alpha-carbons. The migratory aptitude of the adjacent groups determines the regioselectivity of the oxygen insertion. For 1-(2H-1,2,3-triazol-2-yl)propan-2-one, two ester products are possible: methyl 2-(2H-1,2,3-triazol-2-yl)propanoate or (2H-1,2,3-triazol-2-yl)methyl acetate.

The protons on the carbons alpha to the carbonyl group (the methyl and methylene groups) are acidic and can be removed by a base to form a resonance-stabilized enolate ion. researchgate.net This enolate is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the alpha-position. nih.gov

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures irreversible and complete enolate formation.

Halogenation: In the presence of an acid or base, the ketone can be halogenated at the alpha-position with Br₂, Cl₂, or I₂.

The ketone can serve as a building block for the synthesis of more complex heterocyclic systems through condensation and cyclization reactions.

Condensation with Amines: The ketone can condense with hydrazine (B178648) derivatives to form hydrazones, which can be starting materials for further cyclizations. For example, reaction with thiosemicarbazide (B42300) can lead to thiosemicarbazones, which are precursors for thiazole (B1198619) and other heterocyclic rings. nih.gov

Cascade Cyclizations: The ketone functionality can participate in intramolecular or intermolecular cascade reactions. For instance, after conversion to an α,β-unsaturated ketone (chalcone) via an Aldol condensation, it could undergo cyclization with a dinucleophile to form a new ring system. Related structures have been shown to undergo silver-catalyzed cascade reactions involving condensation and amination to form fused pentacyclic triazoles. nih.gov

Reactivity of the Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle, which imparts significant stability. frontiersin.org The 2H-tautomer is generally the most stable form. wikipedia.org

Aromatic Stability: The triazole ring is generally resistant to common oxidative and reductive conditions, as well as acidic and basic hydrolysis. researchgate.net This stability makes it a useful scaffold in medicinal chemistry and materials science.

Electrophilic and Nucleophilic Substitution: Direct electrophilic substitution on the triazole ring is difficult due to the deactivating effect of the nitrogen atoms. Nucleophilic substitution typically requires the presence of a good leaving group on the ring.

Functionalization via Synthesis: The most common strategy for obtaining functionalized 2H-1,2,3-triazoles is through their synthesis, for example, by the alkylation of an NH-1,2,3-triazole precursor. researchgate.net This alkylation can produce a mixture of N1 and N2 isomers, though conditions can be optimized for regioselectivity. nih.gov

Ring Participation: While stable, the nitrogen atoms of the triazole ring possess lone pairs of electrons and can act as nucleophiles or bases. In certain intramolecular reactions, a nitrogen atom from the triazole ring can participate in cyclization, as seen in the formation of some fused heterocyclic systems. nih.gov N-arylation of related 2H-1,2,3-triazole nucleosides has also been reported using Buchwald-Hartwig coupling conditions. researchgate.net

Electrophilic Substitution Reactions on Carbon Positions

The 1,2,3-triazole ring is an electron-deficient system, which generally makes it unreactive towards electrophilic aromatic substitution. The presence of three electronegative nitrogen atoms reduces the electron density of the carbon atoms (C4 and C5) in the ring, deactivating them against attack by electrophiles.

However, electrophilic substitution can be achieved under specific conditions, often requiring activation of the triazole ring. One strategy involves the formation of triazole N-oxides. For instance, 2-phenyltriazole 1-oxides are activated at the C5 position, allowing for reactions like halogenation. rsc.org Subsequent deoxygenation can then yield the C5-substituted triazole. Deprotonation of N-methoxytriazolium salts can also create a reactive species that engages with electrophiles to produce substituted triazole N-oxides. rsc.org While not directly documented for this compound, these methods represent plausible, albeit challenging, routes for introducing electrophiles onto the triazole core.

Nucleophilic Additions/Substitutions on the Triazole Ring

Nucleophilic substitution reactions on the 1,2,3-triazole ring are more feasible than electrophilic substitutions, particularly when a suitable leaving group is present at the C4 or C5 position. Halogenated triazoles, for example, can undergo nucleophilic substitution with various nucleophiles. rsc.orgnih.gov

For the parent this compound, which lacks a leaving group, direct nucleophilic substitution is not a primary reaction pathway. The strategy would first involve functionalization of the C4 or C5 position, for instance, through lithiation followed by quenching with an electrophile (like iodine), to install a leaving group. The resulting halo-triazole could then be subjected to nucleophilic displacement. researchgate.net

N-Alkylation and N-Acylation at Triazole Nitrogens

The title compound, this compound, is already an N-substituted triazole. The synthesis of such compounds typically starts from an NH-1,2,3-triazole, which can be alkylated or acylated. The functionalization of NH-1,2,3-triazoles with electrophiles can be complex due to the presence of three nucleophilic nitrogen atoms, often leading to a mixture of N1 and N2 isomers. rsc.orgchemrxiv.org

Generally, N2-substituted 1,2,3-triazoles, like the title compound, are the thermodynamically more stable isomers and their formation is often favored under thermodynamic control. rsc.orgchemrxiv.orgacs.org Various regioselective methods have been developed to favor N2-alkylation, including gold-catalyzed reactions with vinyl ethers or using substrates with specific steric or electronic directing groups. nih.govacs.orgrsc.org The presence of the propan-2-one group at the N2 position influences the electronic properties of the ring, but further N-alkylation or N-acylation would lead to the formation of a cationic triazolium salt. These triazolium salts are highly activated intermediates that can be susceptible to nucleophilic attack or participate in other transformations. organic-chemistry.orgnih.gov

Table 1: Regioselectivity in N-Alkylation of NH-1,2,3-Triazoles

| Alkylating Agent | Catalyst/Conditions | Major Isomer | Reference(s) |

|---|---|---|---|

| Alkyl Halides | K₂CO₃, DMF | N2 (with directing groups) | acs.org |

| Ethers (CDC) | TBAI, TBHP | N1 (kinetic), N2 (thermo.) | acs.org |

| Vinyl Ethers | Ph₃PAuCl/AgNTf₂ | N2 | nih.govrsc.org |

| Alkyl Triflates | Nucleophile-promoted | N1 (via N3-alkylation) | organic-chemistry.org |

Note: This table represents general findings for NH-1,2,3-triazoles to provide context for the formation of N2-substituted products like the title compound.

Ring Transformations and Rearrangements Involving the Triazole Core

One of the most significant areas of reactivity for N-substituted 1,2,3-triazoles involves denitrogenative transformations, where the triazole ring opens with the loss of molecular nitrogen (N₂). rsc.orgnih.govwikipedia.org These reactions typically proceed through N1-substituted triazoles bearing an electron-withdrawing group, such as an acyl or sulfonyl group. rsc.orgnih.gov

Although this compound is an N2-substituted isomer, an equilibrium between N1 and N2 isomers can be established, particularly in the presence of Brønsted or Lewis acids. rsc.orgchemrxiv.orgrsc.org The N1-isomer can then undergo ring cleavage to form a vinyl cation intermediate, which can be trapped by nucleophiles or undergo cyclization. nih.gov

Key transformations include:

Acid-Mediated Cleavage: Treatment of in situ acylated NH-triazoles with acids like triflic acid or Lewis acids (e.g., AlCl₃) leads to ring-opening and the formation of valuable products like β-enamido triflates or β-haloenamides. rsc.orgchemrxiv.orgnih.gov

Metal-Catalyzed Transformations: Rhodium(II) catalysts can induce ring cleavage of N-sulfonyl triazoles to generate metal carbenes, which can participate in cyclization reactions. nih.gov

The ketone functionality in this compound could potentially participate in or direct these rearrangement processes, opening pathways to novel molecular structures.

Derivatization for Advanced Chemical Scaffolds

The dual functionality of this compound makes it an attractive building block for constructing more complex molecules, including polyfunctionalized hybrids and fused heterocyclic systems.

Synthesis of Polyfunctionalized Triazole-Ketone Hybrids

The propan-2-one moiety serves as a versatile handle for introducing additional functional groups. Standard carbonyl chemistry can be applied to derivatize the ketone without disturbing the stable triazole ring.

Alpha-Functionalization: The α-protons of the ketone are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes in aldol reactions).

Carbonyl Transformations: The ketone can be reduced to a secondary alcohol, converted to an imine, or undergo Wittig-type reactions to form alkenes.

These transformations, combined with potential modifications on the triazole ring (as discussed in section 5.2), allow for the synthesis of a diverse library of polyfunctionalized triazole-ketone hybrids. Such hybrid molecules, integrating the structural features of triazoles and other functional groups, are of interest in medicinal chemistry and materials science. nih.govacs.orgnih.govmdpi.com

Formation of Fused Heterocyclic Ring Systems from the Compound

This compound can serve as a precursor for the synthesis of fused heterocyclic systems, where the triazole ring is annulated with another ring. These strategies often rely on intramolecular cyclization reactions.

A common approach involves introducing reactive functional groups at both the triazole ring and the N2-substituent, which can then react with each other. For example, if a halogen were introduced at the C5 position of the triazole, an intramolecular Heck reaction or direct arylation could be used to form a new ring, provided the ketone side chain is appropriately modified. rsc.orgnih.gov

Another powerful strategy is the use of multicomponent reactions followed by an intramolecular azide-alkyne cycloaddition (IAAC). mdpi.com While this applies to the synthesis of the triazole itself, similar intramolecular cyclization logic can be applied post-synthesis. For the title compound, one could envision a scenario where the ketone is converted into an alkyne, and a functional group on the triazole ring (or a separate appended group) contains an azide (B81097), leading to the formation of a new, fused triazole ring upon cyclization. Such approaches are used to build a variety of triazolo-fused pyrazines, pyridazines, and other complex polycyclic frameworks. nih.govresearchgate.netnih.gov

Table 2: Strategies for Fused Heterocycle Synthesis from Triazoles

| Reaction Type | Precursor Requirement | Fused System Example | Reference(s) |

|---|---|---|---|

| Intramolecular Pd-catalyzed Direct Arylation/Heck | 5-Iodo-triazole with tethered arene/alkene | Triazolo-fused carbocycles/heterocycles | rsc.orgnih.gov |

| Intramolecular Azide-Alkyne Cycloaddition (IAAC) | Substrate with both azide and alkyne moieties | Triazolo-pyrazinones, macrocycles | mdpi.com |

| Condensation Reactions | 1,2-Dicarbonyl triazoles | Triazolo-pyridazines | nih.gov |

| Tandem Conjugate Addition/Cycloaddition | o-Alkynylated p-quinone methides + Me₃SiN₃ | Triazolo-fused isoindolines | researchgate.net |

Introduction of Bioorthogonal Functional Groups (e.g., alkynes, azides for further click reactions)

The introduction of bioorthogonal functional groups, such as terminal alkynes and azides, onto the this compound scaffold is crucial for its application in chemical biology and materials science. These groups allow for subsequent conjugation to other molecules via highly efficient and specific "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgbeilstein-journals.org The propan-2-one side chain is the most amenable site for such modifications.

Introduction of an Azide Group:

An azide functional group can be readily introduced at the C1 or C3 position of the propan-2-one moiety. A common strategy involves the α-halogenation of the ketone followed by nucleophilic substitution with an azide source, such as sodium azide.

First, the ketone is converted to its enolate or silyl (B83357) enol ether, followed by reaction with a halogenating agent like N-bromosuccinimide (NBS) to yield 1-bromo-1-(2H-1,2,3-triazol-2-yl)propan-2-one. Subsequent reaction with sodium azide in a polar aprotic solvent like DMF would yield the desired 1-azido-1-(2H-1,2,3-triazol-2-yl)propan-2-one. This azido-derivative can then participate in CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Table 1: Proposed Reaction Conditions for Azide Introduction

| Step | Reagents and Conditions | Proposed Product |

| 1. α-Bromination | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (cat.), CH₃CN, 50 °C | 1-Bromo-1-(2H-1,2,3-triazol-2-yl)propan-2-one |

| 2. Azidation | Sodium Azide (NaN₃), Dimethylformamide (DMF), Room Temp. | 1-Azido-1-(2H-1,2,3-triazol-2-yl)propan-2-one |

Introduction of an Alkyne Group:

A terminal alkyne can be incorporated through several methods. One plausible route is the reaction of this compound with an alkynyl nucleophile, such as the Grignard reagent derived from ethynyltrimethylsilane. This would form a tertiary alcohol, which could then be manipulated further. A more direct approach involves the conversion of the ketone to a vinyl triflate, followed by a Sonogashira coupling with a suitable alkyne.

Alternatively, a propargyl group can be installed via reaction of the ketone's enolate with propargyl bromide. This would yield 1-(2H-1,2,3-triazol-2-yl)pent-4-yn-2-one, a derivative bearing a terminal alkyne ready for click chemistry applications.

Table 2: Proposed Reaction Conditions for Alkyne Introduction

| Step | Reagents and Conditions | Proposed Product |

| 1. Enolate Formation | Lithium diisopropylamide (LDA), THF, -78 °C | Lithium enolate of this compound |

| 2. Alkylation | Propargyl bromide, THF, -78 °C to Room Temp. | 1-(2H-1,2,3-Triazol-2-yl)pent-4-yn-2-one |

Mechanistic Investigations of Transformation Reactions

Understanding the mechanisms of reactions involving this compound is fundamental to optimizing reaction conditions and predicting product outcomes. A hypothetical reaction, such as the base-catalyzed aldol condensation with benzaldehyde, can serve as a model for detailed mechanistic studies.

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the reaction order and the rate-determining step. For the aldol condensation of this compound with benzaldehyde, the reaction progress can be monitored by techniques such as ¹H NMR spectroscopy (by observing the disappearance of reactant signals and the appearance of product signals) or by quenching aliquots of the reaction mixture at various time points and analyzing them by HPLC or GC-MS.

A typical experiment would involve varying the concentration of the triazole substrate, benzaldehyde, and the base catalyst (e.g., sodium hydroxide) independently while keeping other parameters constant. The initial rate of the reaction would be measured for each condition. If the reaction is first-order in the triazole and first-order in the base, it would suggest that the rate-determining step is the deprotonation of the α-carbon to form the enolate intermediate.

Table 3: Hypothetical Kinetic Data for Aldol Condensation

| [Substrate] (M) | [Benzaldehyde] (M) | [NaOH] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 0.1 | 0.2 | 0.01 | 1.5 x 10⁻⁵ |

| 0.1 | 0.1 | 0.02 | 3.1 x 10⁻⁵ |

The data in the hypothetical table suggests the reaction is first-order with respect to the substrate and the base, but zero-order with respect to benzaldehyde, confirming that enolate formation is the slow step.

Isotopic Labeling Experiments to Elucidate Pathways

Isotopic labeling is a powerful tool for tracing the path of atoms and bonds throughout a chemical reaction. researchgate.net For the aldol condensation, several labeling experiments could be designed.

Deuterium (B1214612) Labeling: Performing the reaction in a deuterated solvent like D₂O with a base like NaOD would lead to deuterium incorporation at the α-carbon of the unreacted starting material. This provides evidence for a reversible proton abstraction step and the formation of an enolate intermediate. Observing the kinetic isotope effect (a slower reaction rate with deuterated substrate) would further confirm that the C-H bond cleavage is part of the rate-determining step.

¹³C Labeling: Synthesizing this compound with a ¹³C label at the carbonyl carbon (C2) would allow for the unambiguous tracking of this carbon atom in the final product and any potential intermediates using ¹³C NMR or mass spectrometry. This can confirm that the ketone carbonyl is the site of nucleophilic attack by the enolate in potential self-condensation side reactions.

These experiments provide definitive evidence for the proposed reaction pathway that is often unattainable through kinetic studies alone.

Spectroscopic Monitoring of Reaction Intermediates

Directly observing reaction intermediates provides the most conclusive evidence for a proposed mechanism. While many intermediates are transient and exist in low concentrations, modern spectroscopic techniques can facilitate their detection.

In-situ NMR Spectroscopy: By running the reaction directly in an NMR tube at low temperature, it may be possible to observe signals corresponding to the enolate intermediate. The chemical shifts of the vinylic protons and carbons of the enolate would be distinct from both the starting material and the product.

In-situ IR Spectroscopy: The formation of the enolate intermediate could be monitored by the disappearance of the ketone C=O stretching frequency (typically around 1715 cm⁻¹) and the appearance of C=C and C-O stretching frequencies of the enolate at lower wavenumbers.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates. By sampling the reaction mixture directly into the mass spectrometer, it might be possible to observe the [M-H]⁻ ion of the enolate or other transient species. The interactions of triazole derivatives with biological macromolecules have been investigated using multiple spectroscopic methods, highlighting the utility of these techniques. acs.org

These direct observational methods, combined with kinetic and isotopic labeling data, would allow for a comprehensive and detailed elucidation of the reaction mechanism.

Applications of 1 2h 1,2,3 Triazol 2 Yl Propan 2 One and Its Derivatives in Chemical Sciences

Role as a Precursor and Building Block in Complex Organic Synthesis

The structural attributes of 1,2,3-triazole derivatives make them highly effective precursors and building blocks in the assembly of complex organic molecules. Their straightforward and modular synthesis allows for the introduction of diverse functionalities, facilitating the construction of intricate molecular architectures. nih.gov

Intermediate in Synthetic Routes to Natural Product Analogs

The 1,2,3-triazole moiety is increasingly being incorporated into the synthesis of natural product analogs to enhance or modify their biological activities. nih.gov Due to its ability to act as a bioisostere for other functional groups, the triazole ring can be used to create analogs with improved pharmacokinetic properties. researchgate.net For instance, natural bioactive precursors containing hydroxyl groups can be modified with 1,2,3-triazole functionalities to generate novel compounds with enhanced biological profiles. nih.gov The synthesis often involves the initial propargylation of the natural precursor, followed by a click reaction with an appropriate azide (B81097) to introduce the triazole ring, demonstrating the role of triazole-containing building blocks in these synthetic strategies. nih.gov

Scaffold for Combinatorial Library Generation and Diversity-Oriented Synthesis

The robust and efficient nature of the click reaction makes 1,2,3-triazole derivatives ideal scaffolds for the generation of combinatorial libraries and for diversity-oriented synthesis. researchgate.netijcce.ac.ir This approach allows for the rapid assembly of a large number of structurally diverse molecules from a common core. By varying the alkyne and azide starting materials, a wide array of substituents can be introduced, leading to libraries of compounds with diverse chemical and biological properties. nih.gov This strategy is particularly valuable in drug discovery for the identification of new therapeutic agents. mdpi.comnih.gov

Building Block for Target-Oriented Synthesis in Discovery Phases

In target-oriented synthesis, the goal is to synthesize a specific molecule with desired properties. 1,2,3-Triazole derivatives serve as versatile building blocks in this context, often acting as directing groups in transition metal-catalyzed C-H functionalization reactions. nih.govresearchgate.net This allows for the selective introduction of various functional groups at specific positions on an aromatic or heterocyclic core. The triazole ring can be easily installed and subsequently removed under mild conditions, making it an excellent directing group for the synthesis of complex, polysubstituted molecules. nih.gov This approach provides an atom- and step-economical route to structurally diverse compounds. researchgate.net

Coordination Chemistry and Metal Ion Complexation

The nitrogen atoms of the 1,2,3-triazole ring possess lone pairs of electrons that can readily coordinate with metal ions, making these compounds effective ligands in coordination chemistry. arabjchem.orgnih.gov This property has been exploited in the development of novel catalysts and sensors.

Ligand Design for Transition Metal Catalysis (e.g., C-H activation, cross-coupling)

1,2,3-Triazole derivatives have emerged as a significant class of ligands for transition metal catalysis. nih.govrsc.org Triazole-derived N-heterocyclic carbenes (trz), for example, are strong electron donors that can stabilize various transition metal centers. nih.govrsc.org These metal-triazole complexes have shown high catalytic activity in a range of reactions, including C-H activation and cross-coupling reactions. nih.govresearchgate.netnih.gov The modular synthesis of 1,2,3-triazoles allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the reactivity and selectivity of the metal catalyst. nih.gov For example, palladium complexes bearing 1,2,3-triazole ligands have been effectively used for the direct arylation of the triazole C-H bond itself, leading to fully substituted triazoles. nih.gov

| Catalyst System | Reaction Type | Substrate Scope | Ref. |

| Iron-Triazole Complex | C-H Methylation | Benzylamides | nih.gov |

| Palladium(II) Acetate/Triphenylphosphine (B44618) | C-H Arylation | 1,4-disubstituted 1,2,3-triazoles | nih.gov |

| Ruthenium-Triazole Complex | C-H Amidation | 2-aryl-1,2,3-triazoles | researchgate.net |

| Copper(I)-Triazole Complex | Azide-Alkyne Cycloaddition | Terminal alkynes, organic azides | nih.gov |

Chelating Agent in Metal Extraction and Sensing (e.g., environmental analysis)

The ability of 1,2,3-triazoles to chelate metal ions has led to their application in metal extraction and sensing. nih.govresearchgate.net Chalcone-derived 1,2,3-triazole isomers have been synthesized and utilized for the selective detection of environmentally hazardous metal ions such as Pb(II) and Cu(II). nih.govnih.gov The binding of the metal ion to the triazole-based sensor can induce a detectable change in its photophysical properties, such as fluorescence, allowing for quantitative analysis. nih.govresearchgate.net The design of these chemosensors often involves linking the triazole moiety to a fluorophore; the coordination of a metal ion modulates the fluorescence output, providing a sensitive detection mechanism. nih.gov

| Sensor Type | Target Ion(s) | Detection Method | Limit of Detection (LOD) | Ref. |

| Chalcone-derived 1,2,3-triazole positional isomers | Pb(II), Cu(II) | UV-Vis and fluorescence spectroscopy | 5.06 μM (Pb(II)), 7.52 μM (Cu(II)) | nih.gov |

| Chalcone-based 1,2,3-triazole derivative (CBT) | Pb(II), Cu(II) | UV-Vis spectroscopy | 100 μM (Pb(II)), 110 μM (Cu(II)) | nih.gov |

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen-rich 1,2,3-triazole ring is an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. While 1-(2H-1,2,3-Triazol-2-YL)propan-2-one itself is a monodentate ligand, its derivatives can be designed to act as multitopic linkers, essential for the formation of extended one-, two-, or three-dimensional networks.

Derivatives of this compound, functionalized with additional coordinating groups such as carboxylates, pyridyls, or other triazole rings, can serve as organic struts that bridge metal ions or clusters. For instance, the introduction of a carboxylic acid group onto a peripheral part of the molecule would create a bifunctional linker capable of coordinating to metal centers through both the triazole nitrogen atoms and the carboxylate oxygen atoms. The synthesis of coordination polymers using bis(triazole) ligands with metal ions like Cu(II) and Zn(II) has been demonstrated, resulting in structures with varying dimensionalities and topologies. The specific geometry and rigidity of the triazole-based linker, influenced by the substitution pattern, play a crucial role in determining the final architecture of the MOF or coordination polymer.

The 2H-1,2,3-triazole isomer, in particular, can lead to specific coordination geometries due to the spatial orientation of its lone pairs on the nitrogen atoms. This can influence the porosity and catalytic activity of the resulting frameworks. Research into coordination polymers with triazole-containing ligands has shown their potential in areas such as gas storage and catalysis.

Table 1: Examples of Triazole-Based Ligands in MOFs and Coordination Polymers

| Ligand Type | Metal Ion(s) | Resulting Structure | Potential Application | Reference |

|---|---|---|---|---|

| Bis(triazole) | Cu(II), Zn(II) | 1D Zigzag Polymer | Catalysis | |

| Pyridyl-triazole | Co(II) | 2D Network | Gas Sorption | |

| Carboxy-triazole | Cd(II) | 3D Framework | Luminescence |

Materials Science Applications

The chemical versatility of this compound and its derivatives makes them valuable components in the synthesis of a wide range of materials with tailored properties.

The propan-2-one functionality in this compound opens avenues for its use as a monomer in polycondensation reactions. The ketone group can react with various co-monomers, such as diamines or diols, to form polymers with the triazole moiety incorporated into the polymer backbone or as a pendant group. For example, condensation reactions involving ketones are a known method for polymer synthesis. The high thermal stability of the 1,2,3-triazole ring can impart desirable thermal properties to the resulting polymers.

While the triazole ring itself is generally stable and does not undergo ring-opening polymerization, derivatives of this compound can be designed to contain other polymerizable groups. For instance, the introduction of a strained cyclic ether or ester group would allow for ring-opening polymerization, leading to polymers with pendant triazole-ketone functionalities. These functional groups can then be used for post-polymerization modification to introduce other desired properties. The synthesis of polyesters containing triazole units in the main chain via click chemistry has been shown to improve the thermal properties of the resulting materials.

The inherent properties of the 1,2,3-triazole ring, such as its high dipole moment, ability to form hydrogen bonds, and thermal stability, make it an attractive component for functional coatings, resins, and adhesives. Polytriazole resins have been developed that exhibit excellent thermal stability, with decomposition temperatures often exceeding 340°C. These resins can be cured at elevated temperatures to form highly crosslinked networks with rigid structures composed of benzene (B151609) and triazole rings, contributing to their robustness.

Derivatives of this compound can be incorporated into polymer backbones to enhance their adhesive properties, particularly to metal surfaces. The nitrogen atoms of the triazole ring can coordinate with metal ions, leading to strong adhesion. For example, triazole-containing polymers have shown strong adhesive properties to copper plates. The formulation of epoxy coatings with amino triazole derivatives has also been explored to develop anti-corrosive and anti-microbial organic coatings.

Table 2: Properties of Triazole-Containing Polymers for Coatings and Adhesives

| Polymer Type | Key Feature | Application | Reference |

|---|---|---|---|

| Polytriazole Resin | High Thermal Stability (Td5 ~340°C) | Advanced Composites | |

| Triazole-containing Polyester | Strong Adhesion to Copper | Metal Adhesives | |

| Epoxy with Triazole Additive | Anti-corrosive, Anti-microbial | Protective Coatings |

The 2H-1,2,3-triazole moiety exhibits a distinct T-shaped geometry, which can be exploited in the design of supramolecular architectures through self-assembly. The ability of the triazole ring to participate in hydrogen bonding and π-π stacking interactions further directs the formation of ordered nanostructures.

While single molecules of 2H-benzo[d]triazole derivatives may not show a strong tendency for aggregation in solution, in the solid state, they can form organized aggregates. The morphology of these aggregates, such as needle-like or flower-like structures, can be controlled by modifying the peripheral substituents on the molecule. This bottom-up approach to nanomaterials fabrication allows for the creation of structures with interesting properties, such as optical waveguiding. The use of 1,2,3-triazole and triazolium motifs has been instrumental in constructing complex anion-templated supramolecular structures, including foldamers and interlocked systems.

Derivatives of 1,2,3-triazoles have garnered significant interest for their applications in optoelectronic devices, owing to their desirable electronic and photophysical properties. The presence of multiple nitrogen atoms in the triazole ring affects the electron distribution within the molecule and can enhance intramolecular electron transport.

Organic compounds containing both electron-donating and electron-accepting moieties connected through π-conjugated systems are widely investigated for their use in organic light-emitting diodes (OLEDs), photovoltaic cells, and organic field-effect transistors (OFETs). Derivatives of this compound can be designed to possess these features. For instance, coupling the triazole ring to aromatic or heteroaromatic systems can lead to luminophores with high quantum yields. The 2H-1,2,3-triazole scaffold has been incorporated into various luminophores, and their photophysical properties have been studied, revealing their potential for applications in optoelectronics.

Bioorthogonal Chemistry Probes and Chemical Biology Tools (in vitro applications only)

The 1,2,3-triazole ring is a key structural motif in bioorthogonal chemistry, often formed through the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This reaction's biocompatibility allows for its use in complex biological environments without interfering with native biochemical processes.

While this compound itself is not a bioorthogonal probe, its structure can be readily modified to create tools for chemical biology. For in vitro applications, the propan-2-one group can be functionalized with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. The triazole portion of the molecule can be synthesized to contain a reactive handle, such as a terminal alkyne or an azide, which can then participate in click reactions to label biomolecules of interest in a cellular lysate or other in vitro systems.

For example, a derivative could be synthesized to carry a fluorescent dye. This probe could then be used in in vitro assays to label specific proteins or other biomolecules that have been metabolically or chemically engineered to contain a complementary azide or alkyne group. The stability and favorable aqueous solubility of the 1,2,3-triazole linkage are advantageous for these applications. Numerous studies have utilized 1,2,3-triazole derivatives for in vitro biological evaluations, including as potential anticancer and antifungal agents, demonstrating their utility in probing biological systems.

Fluorogenic Probes for Molecular Imaging in Cell-Free Systems

Derivatives of 1,2,3-triazoles are increasingly being explored as fluorophores. nih.gov For instance, novel aurone-derived 1,2,3-triazoles have been synthesized and shown to possess fluorescent properties, with potential applications as live-cell probes due to their large Stokes shifts in aqueous environments. nih.gov Another study detailed a 1,2,3-triazole derivative of rhodamine B that functions as a fluorescence probe for mercury ions, exhibiting a significant increase in fluorescence intensity upon binding. nih.gov Furthermore, 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones have been developed as potential fluorescent nucleoside analogues, displaying powerful fluorescence properties that are sensitive to solvent polarity, making them suitable for investigating enzyme binding sites. mdpi.com

| Derivative Class | Application | Key Finding |

| Aurone-derived 1,2,3-triazoles | Live-cell imaging | Increased fluorescence in aqueous environments with large Stokes shifts. nih.gov |

| Rhodamine B-conjugated 1,2,3-triazoles | Mercury ion detection | Acts as a chemosensor with a 4000-fold increase in fluorescence upon Hg2+ binding. nih.gov |

| 1,6-Naphthyridin-7(6H)-one substituted 1,2,3-triazoles | Fluorescent nucleoside analogues | Emission properties are highly dependent on solvent polarity, useful for probing biomolecular environments. mdpi.com |

Click Chemistry Tagging Reagents for Biomolecule Labeling in vitro

The CuAAC reaction is a prime example of click chemistry, valued for its high selectivity and biocompatibility, making it ideal for bioconjugation. nih.govnih.gov This reaction facilitates the linking of biomolecules tagged with azides or alkynes to complementary probes. nih.gov The resulting 1,4-disubstituted triazoles are stable and serve as effective linkages. mdpi.com This methodology has been widely used for labeling nucleic acids to detect newly synthesized DNA and for modifying proteins. nih.gov The inert nature of the azide and alkyne functional groups allows for their incorporation into biomolecules without interfering with biological processes. nih.gov

Affinity Probes for Proteomics and Metabolomics Research (non-clinical)

In the field of chemical proteomics, 1,2,3-triazole derivatives have been employed as affinity probes. For example, sulfonyl-triazoles have been developed as a class of electrophiles for covalent reaction with tyrosine residues on proteins through sulfur-triazole exchange (SuTEx) chemistry. rsc.org This approach allows for the mapping of protein interaction networks. rsc.org Furthermore, competitive affinity-based protein profiling has utilized 1,2,3-triazole hydrazide-based photoprobes to identify potential protein targets in non-clinical settings. nih.govacs.org These probes, featuring terminal alkynes for bioorthogonal reactions, have successfully identified numerous potential protein targets. nih.govacs.org

| Probe Type | Technique | Application |

| Sulfonyl-triazoles | Sulfur-triazole exchange (SuTEx) | Covalent labeling of tyrosine residues for proteome-wide identification of binding sites. rsc.orgrsc.org |

| 1,2,3-Triazole hydrazide photoprobes | Competitive affinity-based proteome profiling | Identification of potential protein targets in fungal proteomics. nih.govacs.org |

Catalytic Applications